7-(2-chloro-6-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
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Description
7-(2-chloro-6-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C18H18ClFN6O2 and its molecular weight is 404.83. The purity is usually 95%.
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Scientific Research Applications
Neurodegenerative Diseases
Research on 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, closely related to the chemical structure of interest, has shown that these compounds can act as dual-target-directed ligands, antagonizing adenosine receptors and inhibiting monoamine oxidases. This multifunctional approach is promising for the treatment and study of neurodegenerative diseases, such as Parkinson's and Alzheimer's, by targeting symptoms and potentially modifying disease progression (Brunschweiger et al., 2014).
Antitumor and Vascular Relaxing Effects
Triazine and purine derivatives have been synthesized and evaluated for their antitumor activities and vascular relaxing effects. One study synthesized novel heterocycles, including [1,2,4]triazino-[3,2-f]purines, and examined their biological activities. These compounds demonstrated activity against P388 leukemia, although no significant vascular relaxing effects were observed in the tested triazino purines (Ueda et al., 1987).
Antidepressant Agents
Another research avenue explored 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for potential antidepressant agents. These studies identified compounds with significant serotonin receptor affinity and inhibitory activity against phosphodiesterases, showing promise as lead compounds for antidepressant and/or anxiolytic applications (Zagórska et al., 2016).
Anticancer Potential
Stilbene derivatives combined with triazine scaffolds have been investigated for their anticancer potential against cervical and breast carcinoma cells. One compound, in particular, demonstrated significant activity and was further studied for its mechanism of action, revealing its ability to activate the mitochondrial pathway of apoptosis in cancer cells (Rashid et al., 2020).
Properties
IUPAC Name |
7-[(2-chloro-6-fluorophenyl)methyl]-1,3,4,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN6O2/c1-9-10(2)26-14-15(21-17(26)24(4)22-9)23(3)18(28)25(16(14)27)8-11-12(19)6-5-7-13(11)20/h5-7,10H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEWDPRORYJPSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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